4-{1-[(4-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine
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Overview
Description
4-{1-[(4-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine is a synthetic organic compound that features a piperidine ring substituted with a 4-chlorophenylmethyl group and a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[(4-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step often involves the alkylation of piperidine with 4-chlorobenzyl chloride under basic conditions to form 1-(4-chlorophenylmethyl)piperidine.
Carbonylation: The intermediate is then subjected to carbonylation using phosgene or a similar carbonylating agent to introduce the carbonyl group at the 3-position of the piperidine ring.
Thiomorpholine Ring Formation: Finally, the thiomorpholine ring is introduced through a nucleophilic substitution reaction, where the carbonylated intermediate reacts with thiomorpholine under appropriate conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids or bases, depending on the specific reaction.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Its unique structure may allow it to act as a ligand in catalytic processes.
Biology and Medicine:
Pharmacological Studies: Due to its structural similarity to known pharmacophores, it may be investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Biochemical Probes: It can be used in studies to understand the interaction of similar compounds with biological targets.
Industry:
Material Science:
Agrochemicals: It may be explored for use in the synthesis of novel agrochemical agents.
Mechanism of Action
The mechanism by which 4-{1-[(4-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine and thiomorpholine rings could facilitate binding to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions.
Comparison with Similar Compounds
4-{1-[(4-chlorophenyl)methyl]piperidine-3-carbonyl}morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.
4-{1-[(4-chlorophenyl)methyl]piperidine-3-carbonyl}piperazine: Contains a piperazine ring instead of thiomorpholine.
Uniqueness: The presence of the thiomorpholine ring in 4-{1-[(4-chlorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine imparts unique chemical properties, such as increased sulfur reactivity, which can be exploited in various chemical reactions and applications. This distinguishes it from similar compounds that lack the sulfur atom.
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2OS/c18-16-5-3-14(4-6-16)12-19-7-1-2-15(13-19)17(21)20-8-10-22-11-9-20/h3-6,15H,1-2,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLFAVPJFCJNBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)C(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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